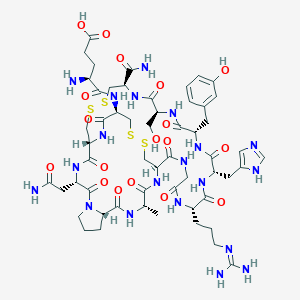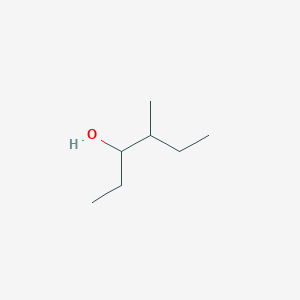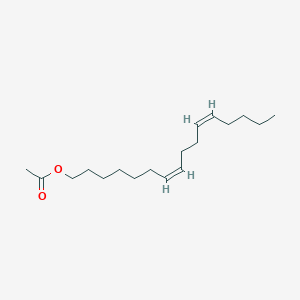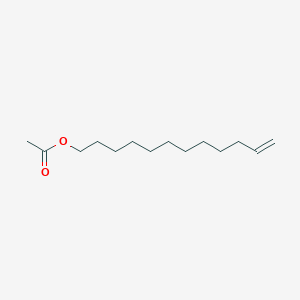
(Z)-9-Tetradecen-1-ol
Overview
Description
9Z-Tetradecen-1-ol is a long-chain fatty alcohol.
Mechanism of Action
Target of Action
Myristoleyl alcohol primarily targets the skin and hair . It acts as an emollient, helping to hydrate and soothe the skin, leaving it healthier and better textured .
Mode of Action
Myristoleyl alcohol interacts with its targets by reducing the surface tension between different components, helping to combine oil and water-based ingredients together . It improves the feel, texture, and performance of various products such as body lotions, lip balms, shampoos, and sunscreens .
Biochemical Pathways
It’s known that it plays a role in the formation and stabilization of emulsions . It also acts as a thickener, increasing the viscosity of skincare products, making them easier to apply .
Pharmacokinetics
It’s known that it is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . These properties may impact its bioavailability.
Result of Action
The action of myristoleyl alcohol results in healthier, better-textured skin and hair . It provides a smooth feeling to the skin and offers moisturization . In hair care, it acts as a conditioning agent, helping in removing oil and dirt from the scalp and shafts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of myristoleyl alcohol. For instance, exposure to varying temperatures or high humidity may affect the quality of the product . When used as an emulsifier in a product, it can help maintain the same quality throughout the shelf life .
Properties
IUPAC Name |
(Z)-tetradec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035292 | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35153-15-2 | |
| Record name | (Z)-9-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoleyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOLEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of (Z)-9-Tetradecen-1-ol perception by male moths?
A1: Upon detecting the specific pheromone blend, which often includes this compound, male moths initiate a complex behavioral sequence. This can involve:
- Increased antennal response: Electroantennography studies have shown that this compound elicits specific electrical responses in the antennae of male moths of certain species, indicating its detection by olfactory receptors [, ].
- Upwind flight: Males orient themselves and fly towards the source of the pheromone plume, ultimately locating the female for mating [].
- Mating disruption: In some cases, the presence of this compound or its analogs can disrupt the normal mating behavior of certain moth species by interfering with their ability to locate females [, ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H28O, and its molecular weight is 212.37 g/mol.
Q3: How is this compound typically formulated for use in insect traps or mating disruption strategies?
A3: this compound is often incorporated into a variety of delivery systems for pest control applications, including:
- Rubber septa: These are commonly used in pheromone traps to release a controlled amount of the pheromone blend over time [, , , ].
- Hollow fibers: This formulation enables the slow release of the pheromone into the environment for mating disruption [].
- Plastic laminates: This formulation provides a long-lasting and weather-resistant source of pheromone for mating disruption [].
Q4: What factors influence the stability and release rate of this compound from these formulations?
A4: Several factors affect the stability and release rate of this compound:
- Temperature: Higher temperatures generally lead to faster evaporation and degradation of the pheromone [].
- Humidity: Humidity can influence the degradation rate of some pheromone components [].
- Exposure to UV light: Prolonged exposure to sunlight can degrade the pheromone, reducing its efficacy [].
- Formulation type: The specific type of formulation (e.g., rubber septa, hollow fibers, plastic laminates) significantly influences the release rate and longevity of the pheromone [, ].
Q5: How do structural modifications to this compound affect its activity as a pheromone component?
A5: Even subtle changes in the structure of this compound, such as isomerization or the addition of functional groups, can dramatically alter its biological activity. For instance, the (E)-isomer of 9-tetradecen-1-ol often exhibits reduced or no activity compared to the (Z)-isomer in attracting male moths [, ]. Additionally, altering the functional group, like changing the alcohol to an acetate or formate, can significantly impact the compound's ability to stimulate olfactory receptors and elicit behavioral responses [, , , ].
Q6: What analytical methods are used to identify and quantify this compound in pheromone gland extracts or environmental samples?
A6: Common techniques employed for identification and quantification include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds like this compound based on their volatility and then identifies them based on their mass-to-charge ratio [, , , ].
- Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique couples gas chromatography with electrophysiological recordings from insect antennae, allowing researchers to identify the specific compounds that elicit responses from olfactory receptors [].
- Solid Phase Microextraction (SPME): This technique allows for the extraction and concentration of volatile compounds from various matrices, including air and insect pheromone glands, prior to analysis by GC-MS [, ].
Q7: What is known about the environmental fate and potential impact of this compound used in pest control applications?
A7: While this compound is a naturally occurring compound, its use in pest control raises concerns about its potential environmental impact.
- Degradation: this compound is susceptible to degradation by environmental factors such as UV light and microorganisms, ultimately breaking down into less complex molecules [].
Q8: Are there any alternatives to using this compound and other pheromones for pest control?
A8: Yes, alternative approaches to pest management include:
- Biological control: This method involves introducing natural enemies of the target pest, such as predators, parasites, or pathogens, to regulate its population [].
- Cultural control: This involves modifying agricultural practices to make the environment less favorable for pest establishment and proliferation, such as crop rotation or planting resistant varieties [].
- Integrated Pest Management (IPM): This holistic approach combines various pest control methods, including pheromone-based strategies, to minimize environmental impact while maximizing pest control efficacy [].
Q9: What resources and infrastructure are essential for conducting research on this compound and other pheromones?
A9: Key resources for pheromone research include:
- Chemical synthesis and analytical facilities: These are crucial for synthesizing, purifying, and characterizing pheromone compounds, as well as analyzing their composition in insect extracts and environmental samples [, ].
- Electrophysiological equipment: This is necessary for conducting studies on insect olfaction, such as electroantennography, to assess the response of insect antennae to pheromone components [, , ].
- Insect rearing facilities: Maintaining healthy insect colonies is essential for providing a consistent source of insects for behavioral and chemical ecology studies [].
- Field research stations: These provide controlled environments for conducting field trials to evaluate the efficacy of pheromone-based pest control strategies under natural conditions [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
